Methyl 2-oxo-4-phenyl-6-chromanecarboxylate

Chiral intermediate sourcing Tolterodine synthesis procurement cost optimization

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (CAS 380636-42-0), also cataloged as rac 6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin, is a racemic 4-aryl-3,4-dihydrocoumarin derivative with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol. The compound belongs to the 4-phenylchroman-2-one (neoflavonoid) scaffold class and features a methyl ester substituent at the 6-position of the chromane ring.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 380636-42-0
Cat. No. B018541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-4-phenyl-6-chromanecarboxylate
CAS380636-42-0
Synonyms3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylic Acid Methyl Ester; 
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
InChIInChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3
InChIKeyKJRRDCSIUBYJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: Core Identity & Procurement Profile


Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (CAS 380636-42-0), also cataloged as rac 6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin, is a racemic 4-aryl-3,4-dihydrocoumarin derivative with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . The compound belongs to the 4-phenylchroman-2-one (neoflavonoid) scaffold class and features a methyl ester substituent at the 6-position of the chromane ring . It is commercially supplied as a solid with purity specifications typically ranging from 90% (Sigma-Aldrich/Key Organics) to ≥95% (various research chemical suppliers), and is intended exclusively for research and development (R&D) use, not for human or veterinary application [1].

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: Why Analogs Cannot Substitute


The 4-aryl-3,4-dihydrocoumarin scaffold supports broad structural variation at the 6-position, where even minor substituent changes (e.g., –CH3 vs. –COOCH3 vs. –OH) produce compounds with fundamentally different physicochemical properties, reactivity profiles, and documented applications [1]. Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (CAS 380636-42-0) is the racemic 6-methoxycarbonyl derivative; its closest commercial analogs include the enantiopure (4R)-enantiomer (CAS 854626-79-2), which is a dedicated chiral intermediate in the synthesis of (R)-5-Hydroxymethyl Tolterodine Formate, and 6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9), a distinct tolterodine lactone intermediate lacking the ester functionality [2]. Generic substitution between these analogs is impossible without altering synthetic pathway outcomes, analytical reference identity, or biological screening results, as demonstrated by the class-level structure–activity relationships (SAR) showing that 6-position ester vs. carboxylic acid substitution critically determines antimicrobial potency [3].

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate vs. Analogs: Key Differences


Racemate vs. Enantiopure (4R): Stereochemistry & Cost

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (CAS 380636-42-0) is the racemic (R,S) mixture, whereas the closest structural analog (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin (CAS 854626-79-2) is the enantiopure (4R)-enantiomer . The racemate has zero defined atom stereocenters and one undefined stereocenter (InChI Key: KJRRDCSIUBYJLB-UHFFFAOYSA-N), while the (4R)-enantiomer has one defined atom stereocenter (InChI Key: KJRRDCSIUBYJLB-CYBMUJFWSA-N) . This stereochemical distinction governs both application scope and cost: the racemate is supplied at $330.00 per 10 mg (Santa Cruz Biotechnology, sc-217357), whereas the enantiopure (4R)-form is quoted at approximately €3,477.00 per 100 mg (equivalent to ~$3,800/100 mg or ~$380/10 mg) from Toronto Research Chemicals . The racemate therefore provides a >10% cost advantage per unit mass for applications not requiring enantiopure material (e.g., achiral analytical reference standard, racemic impurity profiling, or non-stereoselective synthetic intermediate screening) .

Chiral intermediate sourcing Tolterodine synthesis procurement cost optimization

Methyl Ester vs. Methyl Group at 6-Position: Synthetic Potential

At the 6-position of the chromane ring, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate carries a methoxycarbonyl (–COOCH3) group, whereas the primary tolterodine lactone intermediate 6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9) carries a methyl (–CH3) group [1]. This substituent difference produces distinct molecular formulas (C17H14O4, MW = 282.29 for the target vs. C16H14O2, MW = 238.28 for the comparator), distinct hydrogen bond acceptor counts (4 vs. 2), and divergent LogP values (~2.9 for target vs. an estimated ~3.5–4.0 for the 6-methyl analog based on the loss of two oxygen atoms) [2]. The methoxycarbonyl group enables downstream transformations inaccessible to the 6-methyl analog, including hydrolysis to the free carboxylic acid, amidation, reduction to hydroxymethyl, and transesterification [3]. In the patent literature, the 6-methoxycarbonyl-bearing dihydrocoumarin scaffold specifically serves as the direct precursor to 5-hydroxymethyl tolterodine derivatives via Baeyer-Villiger oxidation and subsequent functional group manipulation, a synthetic route not accessible from the 6-methyl analog [3].

Synthetic intermediate tolterodine analogs functional group interconversion

TPSA & Drug-Likeness: Screening Library Differentiation

The target compound exhibits a Topological Polar Surface Area (TPSA) of 52.6 Ų, which falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (TPSA < 140 Ų) and Veber's rules (TPSA < 140 Ų) [1]. By comparison, the 6-methyl analog (CAS 40546-94-9) has an estimated TPSA of approximately 26.3 Ų, representing a roughly 2-fold reduction in polar surface area [2]. The class of 4-aryl-3,4-dihydrocoumarins shows a broad TPSA range depending on 6/7-position substitution; compounds bearing 6-ester or 6-carboxylic acid groups consistently show TPSA values in the 50–60 Ų range, which is associated with improved aqueous solubility and reduced non-specific protein binding compared to lower-TPSA analogs [3]. The target compound's 4 hydrogen bond acceptors (vs. 2 for the 6-methyl analog) further differentiate its molecular recognition profile in biological screening contexts .

Drug-likeness medicinal chemistry screening library procurement

Purity Specifications Across Supplier Tiers

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is commercially supplied at two distinct purity tiers that serve different research application requirements. Sigma-Aldrich (Key Organics / BIONET, product KEY465203364) supplies the compound at 90% purity . In contrast, independent research chemical suppliers offer the compound at ≥95% purity, and Pharmaffiliates (specializing in pharmaceutical impurity reference standards) supplies the compound as rac 6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin for analytical applications [1][2]. For comparison, the enantiopure (4R)-enantiomer (CAS 854626-79-2) is commercially available at 97–98% purity (Bidepharm, Leyan) . The racemate's 90–95% purity range positions it as suitable for synthetic intermediate use and preliminary screening, while the 97–98% purity of the enantiopure form reflects its dedicated role as a pharmaceutical intermediate requiring higher enantiomeric and chemical purity for regulatory compliance [1].

Quality control reference standard analytical method validation

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: Application Scenarios


Tolterodine & Fesoterodine Impurity Reference Standard

As the racemic 6-methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin, this compound serves as the ideal achiral reference standard for identifying and quantifying racemic dihydrocoumarin-related impurities in tolterodine and fesoterodine active pharmaceutical ingredient (API) batches. Its undefined stereocenter (InChI Key: KJRRDCSIUBYJLB-UHFFFAOYSA-N) makes it suitable for non-chiral HPLC method development and validation, where the enantiopure (4R)-form (CAS 854626-79-2) would introduce unnecessary stereospecificity . At $330.00 per 10 mg from Santa Cruz Biotechnology, it provides a cost-effective reference material compared to the enantiopure alternative priced at approximately $380 per 10 mg equivalent . The 90% purity grade from Sigma-Aldrich is adequate for method development, while the HPLC ≥98% grade from specialty suppliers supports formal method validation and regulatory submission .

Synthetic Intermediate for 6-Carboxyl-4-Phenylchromanone Libraries

The methoxycarbonyl group at the 6-position enables a portfolio of downstream derivatization reactions inaccessible from the 6-methyl analog (CAS 40546-94-9), including: (i) basic hydrolysis to the free 6-carboxylic acid for salt formation or amide coupling, (ii) reduction to the 6-hydroxymethyl derivative for further functionalization, and (iii) transesterification to access diverse ester analogs [1]. The compound's TPSA of 52.6 Ų and LogP of ~2.9 place its derivatives in favorable drug-like chemical space, distinct from the more lipophilic 6-methyl series (estimated LogP ~3.5–4.0), making it the preferred starting material for medicinal chemistry programs targeting oral bioavailability optimization . This synthetic versatility is directly evidenced by the patent literature describing the 6-methoxycarbonyl-dihydrocoumarin scaffold as the key intermediate en route to 5-hydroxymethyl tolterodine, the active metabolite of tolterodine [1].

Antimicrobial SAR Probe for 4-Arylcoumarins

Published SAR studies on 4-aryl-3,4-dihydrocoumarins demonstrate that 6-position ester or carboxylic acid substitution is a critical requirement for potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms [2]. The target compound, bearing the 6-COOCH3 group, occupies the essential pharmacophoric position identified in this class-level SAR [2]. In contrast, 6-unsubstituted or 6-alkyl analogs lack the hydrogen bond acceptor capacity and polar surface area contributed by the ester group, resulting in reduced or absent antimicrobial activity. Procuring this specific compound therefore enables direct testing of the 6-ester pharmacophore hypothesis, whereas substitution with the 6-methyl analog would fail to replicate the requisite molecular recognition features [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.